

# A Technical Guide to the Off-Target Effects of Diphenhydramine in Cellular Models

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Prepared for: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Diphenhydramine (DPH), a first-generation ethanolamine-based antihistamine, is widely recognized for its potent antagonism of the histamine H1 receptor.[1] This primary mechanism of action underlies its therapeutic use in treating allergic conditions, insomnia, and the common cold.[1] However, the clinical profile of Diphenhydramine is complicated by a wide array of off-target effects, stemming from its interactions with numerous other endogenous receptors and ion channels.[1][2] These activities, while contributing to its side-effect profile, also open avenues for drug repurposing and provide a case study in drug promiscuity. This document provides a comprehensive technical overview of the principal off-target effects of Diphenhydramine observed in cellular models, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

# **Off-Target Receptor and Transporter Binding**

Diphenhydramine's lack of specificity is most evident in its significant affinity for several receptor systems beyond the H1 receptor. This promiscuity is a defining characteristic of first-generation antihistamines compared to their more selective second and third-generation counterparts.[2]

# **Muscarinic Acetylcholine Receptors (mAChRs)**



Diphenhydramine is a potent competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This antimuscarinic activity is responsible for the well-documented anticholinergic side effects, such as dry mouth, urinary retention, and cognitive impairment.[2][3] Its blocking properties on muscarinic receptors in the brain are also the basis for its use as an antiparkinson agent.[1][3]

# Adrenergic and Serotonergic Receptors/Transporters

In addition to its antihistaminic and anticholinergic effects, Diphenhydramine interacts with receptors and transporters for other key neurotransmitters. It has been shown to inhibit the reuptake of serotonin, although its affinity for the serotonin transporter (SERT) is lower than for muscarinic receptors.[1] It also demonstrates binding to adrenergic receptors and the norepinephrine transporter (NET).[2] These interactions contribute to its complex central nervous system effects.[2]

# **Quantitative Binding Affinity Data**

The following table summarizes the binding affinities (Ki) of Diphenhydramine for various offtarget receptors and transporters. A lower Ki value indicates a higher binding affinity.



Target Receptor/Transport er	Species	Ki (nM)	Reference
Histamine H1	Human	1 - 16	[1][2]
Muscarinic M1	Human	80 - 100	[1]
Muscarinic M2	Human	120 - 490	[1]
Muscarinic M3	Human	84 - 229	[1]
Muscarinic M4	Human	53 - 112	[1]
Muscarinic M5	Human	30 - 260	[1]
Norepinephrine Transporter (NET)	-	130	[2]
Serotonin Transporter (SERT)	-	1,800	[2]
Dopamine D2	-	2,100	[2]
Adrenergic α1	-	370	[2]

# Interaction with Voltage-Gated Ion Channels

Diphenhydramine directly modulates the activity of several critical voltage-gated ion channels, an action that underlies both its local anesthetic properties and its potential for cardiac side effects.

# **Sodium Channel Blockade**

Diphenhydramine acts as an intracellular blocker of voltage-gated sodium channels.[1][3][4] This inhibition is more potent when the channels are in an inactivated state, a characteristic shared with many local anesthetics and antiarrhythmic drugs.[5] The blockade of fast sodium channels in cardiac tissue can alter the electrophysiologic function of the conduction system.[4] In sensory neurons, this effect is responsible for its local anesthetic properties.[5][6] Studies in rat dorsal root ganglion neurons show that Diphenhydramine blocks both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents.[6]



### **Potassium Channel Blockade**

There is strong evidence that Diphenhydramine can block the delayed rectifier potassium channel (hERG).[1] This action can prolong the QT interval of the cardiac action potential, which can lead to life-threatening ventricular arrhythmias like Torsades de Pointes.[1][4] The blockade of potassium channels lengthens the repolarization phase of the cardiac action potential.[4] Diphenhydramine's interaction with K(ATP) and Ca2+-gated K+ channels has also been implicated in its analgesic mechanisms.[7]

# **Quantitative Ion Channel Inhibition Data**

The following table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of Diphenhydramine for key ion channels.

Target Ion Channel	Cellular Model	Inhibition Value (µM)	Туре	Reference
Voltage-gated Na+ Channel (Inactivated)	Neuronal	~10	Kd	[5]
Voltage-gated Na+ Channel (Resting)	Neuronal	>300	Kd	[5]
TTX-S Sodium Current	Rat Dorsal Root Ganglion	48	Kd	[6]
TTX-R Sodium Current	Rat Dorsal Root Ganglion	86	Kd	[6]
hERG Potassium Channel	Human	27.1	IC50	[1]

# **Modulation of Intracellular Signaling Pathways**

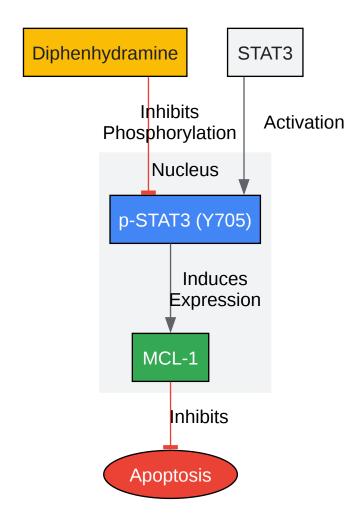
Recent research has uncovered Diphenhydramine's ability to modulate fundamental cellular processes such as apoptosis and autophagy through off-target interactions with key signaling pathways.



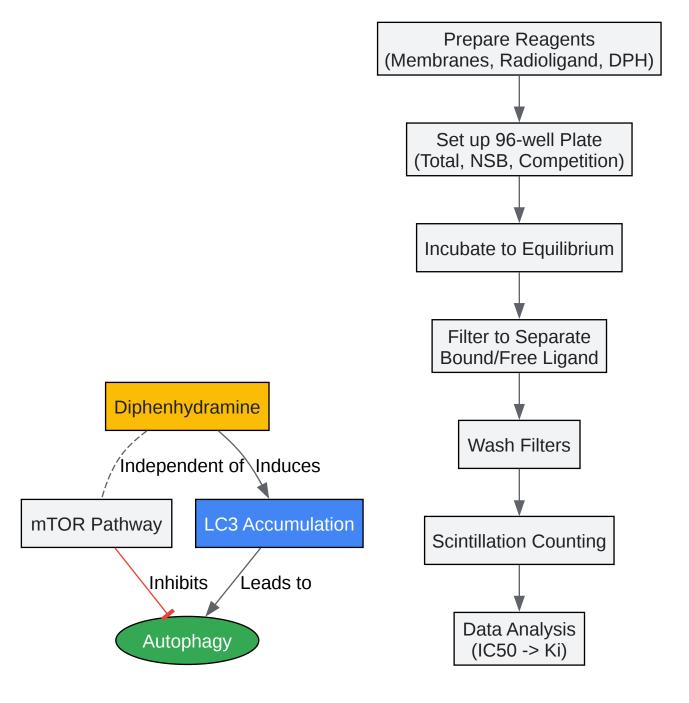
# Induction of Apoptosis via STAT3/MCL-1 Pathway

In melanoma cell lines, Diphenhydramine has been shown to induce apoptosis by suppressing the STAT3/MCL-1 survival signaling pathway.[8] It attenuates the activation of STAT3 by reducing its phosphorylation at tyrosine 705. This, in turn, downregulates the expression of the anti-apoptotic protein MCL-1, a downstream target of STAT3. The reduction in MCL-1 levels is a critical step in Diphenhydramine-induced apoptosis in these cells.[8]









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